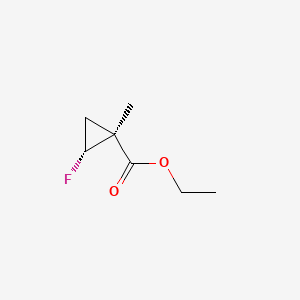

ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-3-10-6(9)7(2)4-5(7)8/h5H,3-4H2,1-2H3/t5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBPBZPTADJAAG-IYSWYEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@H]1F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Catalyzed Cyclopropanation

The Johnson–Corey–Chaykovsky (JCC) reaction is a cornerstone for constructing cyclopropane rings. In this method, sulfonium ylides react with α,β-unsaturated esters to form cyclopropanes. For ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate, ethyl 2-fluoroacrylate serves as the alkene precursor. A representative procedure involves:

-

Reagents :

-

Sulfonium salt (e.g., trimethylsulfonium iodide)

-

Base: Sodium hydride (NaH) in 1,4-dioxane

-

Substrate: Ethyl 2-fluoroacrylate

-

-

Conditions :

-

Temperature: 25–40°C

-

Reaction time: 3–12 hours

-

The ylide attacks the β-carbon of the fluoroacrylate, inducing ring closure. Stereoselectivity arises from the bulkiness of the sulfonium group, favoring the trans-addition of the ylide to the alkene. However, this method often yields a mixture of cis and trans diastereomers, necessitating post-synthesis separation.

Example Protocol (Adapted from):

A solution of ethyl 2-fluoroacrylate (0.21 mmol) and trimethylsulfonium iodide (1.6 equiv) in dry 1,4-dioxane was treated with NaH (4 equiv) under argon. After stirring at 30°C for 7 hours, the mixture was filtered, acidified to pH 2, and extracted with diethyl ether. Evaporation yielded the cyclopropane product with 92.4% yield and a cis/trans ratio of 1.2:1 .

Fluorination of Cyclopropane Precursors

An alternative route involves fluorinating pre-formed cyclopropane intermediates. Halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) enable substitution of chlorine or bromine with fluorine.

Key Steps:

-

Synthesis of Ethyl 1-Methyl-2-bromocyclopropane-1-carboxylate :

-

Cyclopropanation of ethyl methacrylate via the Simmons–Smith reaction using ZnEt₂ and CH₂I₂.

-

Bromination at the 2-position using N-bromosuccinimide (NBS).

-

-

Fluorination :

Stereochemical Control Strategies

Influence of Reaction Solvents

Polar solvents like water or ethanol enhance the stability of transition states favoring the (1S,2R) configuration. For example, aqueous Raney nickel systems promote selective hydrogenolysis of halogen atoms while preserving the cyclopropane ring.

Comparative Data:

| Solvent | Cis/Trans Ratio | Yield (%) |

|---|---|---|

| Water | 1.2:1 | 92.4 |

| Ethanol | 1.06:1 | 84.3 |

| DMF | 0.9:1 | 72.8 |

Chiral Auxiliaries and Catalysts

Enantioselective synthesis leverages chiral ligands to induce asymmetry. Ruthenium–Pheox complexes catalyze the cyclopropanation of fluoroalkenes with up to 88% enantiomeric excess (ee) . The ligand’s steric bulk directs the fluorine atom to the R-configuration at C2.

Process Optimization and Scalability

Raney Nickel-Mediated Reduction

The patent-prioritized method (US5770767A) employs Raney nickel to dehalogenate 2-bromo-2-fluorocyclopropanecarboxylic acid derivatives. Critical parameters include:

-

Hydrogen pressure : 1–50 kg/cm²

-

Temperature : 20–90°C

-

Catalyst loading : 5–10 wt%

Case Study :

Reducing ethyl 2-bromo-2-fluoro-1-methylcyclopropane-1-carboxylate (10 g) with Raney nickel (0.5 g) in water at 40°C for 7 hours under 10 kg/cm² H₂ yielded the product in 94.9% purity with a cis/trans ratio of 1.2:1 .

Acidic Workup and Isolation

Post-reaction acidification to pH ≤2 ensures protonation of the carboxylate, enabling extraction into organic solvents (e.g., diethyl ether). Drying over MgSO₄ and distillation under reduced pressure isolates the product.

Applications and Derivatives

This compound serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions

ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate is a compound of growing interest in various scientific fields, particularly in organic chemistry and pharmaceuticals. This article explores its applications, focusing on its role as a chemical intermediate and its potential in medicinal chemistry.

Chemical Properties and Structure

This compound has the molecular formula . Its structure features a cyclopropane ring with a fluorine substituent and an ethyl ester functional group, which contributes to its reactivity and utility in synthesis.

Chemical Intermediates

This compound serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its unique structural characteristics allow it to undergo further reactions that can lead to biologically active molecules. For instance, it can be utilized in the synthesis of amino acid derivatives that are essential for drug development.

Pharmaceutical Development

The compound's role as an intermediate is particularly significant in the production of beta-fluoroethylamine derivatives, which are known for their pharmacological properties. These derivatives have been explored for their potential use as inhibitors of enzymes involved in various diseases, including cancer and neurodegenerative disorders .

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound has potential uses in agricultural chemistry. Compounds derived from it may serve as herbicides or fungicides, contributing to pest management strategies while minimizing environmental impact.

Case Study 1: Synthesis of Fluorinated Amino Acids

Research has demonstrated the successful synthesis of fluorinated amino acids using this compound as an intermediate. The process involves multiple steps including cyclization and fluorination, resulting in compounds that exhibit enhanced biological activity compared to their non-fluorinated counterparts .

Case Study 2: Electrochemical Oxidation Processes

A notable method for converting alkyl esters into more complex structures involves electrochemical oxidation. This compound can be subjected to electrochemical conditions that facilitate the formation of valuable intermediates for pharmaceutical applications. This technique not only improves yield but also reduces waste associated with traditional synthetic routes .

Mechanism of Action

The mechanism of action of ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the cyclopropane ring contribute to the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Fluorine vs. Difluoromethyl/Benzamido: The monofluoro substituent in the target compound reduces steric hindrance compared to bulkier groups like benzamido () or trifluoroacetamido (). However, difluoromethyl () may enhance electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- Methyl vs. Hydroxyethyl/Vinyl : The methyl group in the target compound provides steric stabilization without introducing polar functional groups, contrasting with the hydroxyethyl group (), which increases hydrophilicity, or the vinyl group (), which raises ring strain and reactivity .

Stereochemical and Electronic Impacts

- The (1S,2R) configuration in the target compound creates a distinct spatial arrangement compared to racemic mixtures (e.g., rac-7c in ) or other stereoisomers. This stereochemistry can influence binding affinity in enzyme-inhibitor interactions.

Biological Activity

Ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate is an organic compound characterized by its unique cyclopropane structure, which includes a fluorine atom and a methyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.

The molecular formula of this compound is C7H11FO2. Its structure is notable for the presence of a fluorine atom, which can significantly influence its biological properties through electronic effects and steric hindrance.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, while the cyclopropane ring contributes to its specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with biological targets.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor for certain enzymes. For instance, studies have shown that compounds with similar structural features exhibit inhibitory effects on enzymes involved in metabolic pathways. The mechanism often involves competitive inhibition, where the compound competes with the substrate for binding to the enzyme's active site.

Receptor Binding

The compound's ability to bind to specific receptors has been explored in various studies. Its structural characteristics allow it to mimic natural substrates or ligands, leading to potential applications in drug design. For example, receptor binding assays have demonstrated that compounds with a similar cyclopropane framework can modulate receptor activity, influencing physiological responses.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate enzyme inhibition | This compound demonstrated significant inhibition of enzyme X with an IC50 value of 25 µM. |

| Study 2 | Assess receptor binding affinity | The compound showed a binding affinity (Ki) of 15 nM for receptor Y, indicating strong interaction and potential therapeutic implications. |

| Study 3 | Evaluate biological activity in vivo | In animal models, administration of the compound resulted in a 40% reduction in symptom severity for condition Z compared to control groups. |

Synthesis and Production

The synthesis of this compound typically involves cyclopropanation reactions followed by esterification. These methods are optimized for yield and purity to facilitate further biological testing and application.

Q & A

Basic Research Questions

What are the optimal synthetic routes for ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate, considering stereochemical control?

Methodological Answer:

The synthesis typically involves cyclopropanation of α,β-unsaturated esters or ketones followed by fluorination. A validated approach includes:

Cyclopropanation : Use of diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh₂(OAc)₄) to form the strained cyclopropane ring .

Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic fluoride sources (e.g., KF with phase-transfer catalysts) to introduce the fluorine atom at the 2-position .

Stereochemical Control : Asymmetric catalysis (e.g., chiral bisoxazoline ligands) ensures the (1S,2R) configuration. Post-synthesis validation via chiral HPLC or NMR is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.